molecular formula C13H25NO B14930556 N-(2,4,4-trimethylpentan-2-yl)cyclobutanecarboxamide

N-(2,4,4-trimethylpentan-2-yl)cyclobutanecarboxamide

Katalognummer: B14930556
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: RYXAAMYKAVAMMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes a cyclobutane ring and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide typically involves the reaction of 2,4,4-trimethyl-2-pentanol with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, followed by amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4,4-Trimethyl-2-pentanyl)cyclohexanecarboxamide
  • 2,4,4-Trimethylcyclopentanol
  • Cyclopentanol, 2,4,4-trimethyl-

Uniqueness

N-(2,4,4-Trimethyl-2-pentanyl)cyclobutanecarboxamide is unique due to its specific structural features, such as the cyclobutane ring and the presence of the 2,4,4-trimethyl-2-pentanyl group

Eigenschaften

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

N-(2,4,4-trimethylpentan-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C13H25NO/c1-12(2,3)9-13(4,5)14-11(15)10-7-6-8-10/h10H,6-9H2,1-5H3,(H,14,15)

InChI-Schlüssel

RYXAAMYKAVAMMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)NC(=O)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.